2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol 2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18156557
InChI: InChI=1S/C9H17NO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7-8,11H,1-6,10H2
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol

CAS No.:

Cat. No.: VC18156557

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 2-amino-1-(1-bicyclo[2.2.1]heptanyl)ethanol
Standard InChI InChI=1S/C9H17NO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7-8,11H,1-6,10H2
Standard InChI Key FEDXUQQWFPYUEB-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C2)C(CN)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

  • IUPAC Name: 2-Amino-1-(1-bicyclo[2.2.1]heptanyl)ethanol .

  • Synonyms: Norbornylethanolamine, 2-Amino-1-(norbornan-1-yl)ethanol .

  • Structure: The bicyclo[2.2.1]heptane (norbornane) system imposes significant steric constraints, while the ethanolamine moiety (-NH₂-CH₂-CHOH-) provides reactive sites for functionalization .

  • 3D Conformation: X-ray crystallography and computational models highlight a rigid bicyclic core with axial and equatorial substituents influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
CAS Number72799-75-8
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coeff.)Estimated ~0.5–1.2

Synthesis and Reaction Chemistry

Synthetic Routes

Industrial synthesis typically involves:

  • Bicyclic Framework Construction: Diels-Alder reactions between cyclopentadiene and ethylene derivatives yield bicyclo[2.2.1]heptane intermediates.

  • Functionalization:

    • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution .

    • Hydroxylation: Oxidation or hydrolysis steps to install the ethanol moiety .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Bicycloheptane formationCyclopentadiene + Ethylene oxide, 150°C60–70%
Reductive AminationNH₃, H₂/Pd-C, EtOH, 50°C45–55%
OxidationKMnO₄, H₂O, 25°C30–40%

Key Reactions

  • Substitution: Reacts with alkyl halides to form tertiary amines.

  • Oxidation: Converts the hydroxyl group to a ketone using KMnO₄ or CrO₃ .

  • Catalytic Applications: Derivatives act as ligands in asymmetric hydrogenation (e.g., transfer hydrogenation of ketones with TOF up to 8500 h⁻¹) .

Applications in Chemistry and Biology

Catalysis

  • Asymmetric Hydrogenation: Chiral norbornyl-amino alcohol ligands enable enantioselective reductions (e.g., acetophenone → (R)-1-phenylethanol, 96% ee) .

  • Organocatalysis: Facilitates [4+2] cycloadditions for bicycloheptane-carboxylate synthesis.

Medicinal Chemistry

  • Receptor Targeting: Analogues show affinity for 5-HT₁A and CXCR2 receptors, suggesting potential in neuropsychiatry and oncology .

  • Prodrug Design: The rigid scaffold enhances metabolic stability in fluorinated PET tracers .

Table 3: Biological Activity Data

ApplicationTarget/ActivityIC₅₀/Ki
5-HT₁A AntagonismSerotonin Receptor0.65–1.10 nM
CXCR2 InhibitionChemokine Receptor50–100 nM
Antimicrobial ActivityBacterial Growth Inhibition10–50 µg/mL

Future Directions

  • Stereoselective Synthesis: Develop enantiopure routes via biocatalysis or chiral auxiliaries.

  • Drug Discovery: Optimize pharmacokinetics of norbornyl derivatives for CNS penetration.

  • Green Chemistry: Replace toxic oxidants (e.g., KMnO₄) with enzymatic or photocatalytic systems.

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